molecular formula C14H16O4 B1607122 Ethyl 2-benzoyl-3-ethoxyacrylate CAS No. 39973-76-7

Ethyl 2-benzoyl-3-ethoxyacrylate

Cat. No.: B1607122
CAS No.: 39973-76-7
M. Wt: 248.27 g/mol
InChI Key: YAHUDNWHZFLCBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-benzoyl-3-ethoxyacrylate can be synthesized through several methods. One common method involves the reaction of ethyl benzoylacetate with ethyl orthoformate in the presence of acetic anhydride. The reaction is carried out at 140°C overnight . The reaction mixture is then cooled to room temperature, and the product is extracted with ethyl acetate. The organic layer is washed with saturated saline, dried using anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified using silica-gel column chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzoyl-3-ethoxyacrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-benzoyl-3-ethoxyacrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-benzoyl-3-ethoxyacrylate involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, which can affect its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-benzoyl-3-ethoxyacrylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-benzoyl-3-ethoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-3-17-10-12(14(16)18-4-2)13(15)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHUDNWHZFLCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238031
Record name Ethyl α-(ethoxymethylene)-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39973-76-7
Record name Ethyl α-(ethoxymethylene)-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39973-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α-(ethoxymethylene)-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-benzoyl-3-ethoxyacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.731
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 3-oxo-3-phenylpropanoate (17.2 mL, 100 mmol), triethyl orthoformate (24.5 mL, 150 mmol), and acetic anhydride (38 mL, 400 mmol) was stirred at 135° C. for 5 hr. Distillation under reduced pressure gave ethyl 2-benzoyl-3-ethoxyacrylate (14.7 g, 59 mmol, 59% yield) as a yellow liquid.
Quantity
17.2 mL
Type
reactant
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step One
Name
CCOC([O-])[O-]
Quantity
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Type
reactant
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Name
Quantity
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Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Ethyl benzoylacetate (17.0 g, 88.4 mmol) and ethyl orthoformate (106 mL, 637 mmol) were dissolved in acetic anhydride (60.2 mL, 637 mmol) and stirred at 140° C. overnight. The reaction solution was returned to room temperature, then added with water and extracted with ethyl acetate. The organic layer was washed with saturated saline, dried using anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified using silica-gel column chromatography (hexane/ethyl acetate) and the title compound (20.7 g, yield 94%) was obtained as an orange oil.
Quantity
17 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
106 mL
Type
reactant
Reaction Step One
Quantity
60.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-benzoyl-3-ethoxyacrylate
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Reactant of Route 3
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Ethyl 2-benzoyl-3-ethoxyacrylate

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